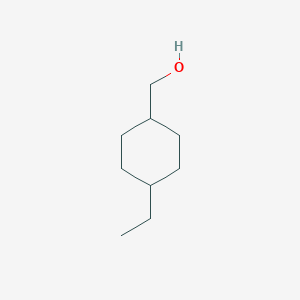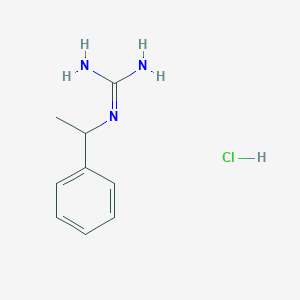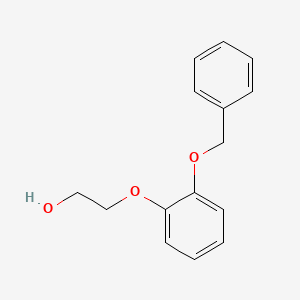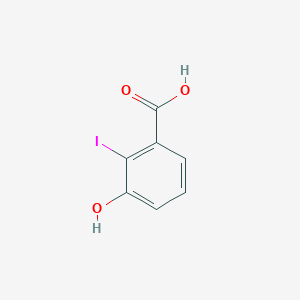
3-Hydroxy-2-iodobenzoic acid
概要
説明
3-Hydroxy-2-iodobenzoic acid is an organic compound with the molecular formula C7H5IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 of the benzene ring are substituted by iodine and hydroxyl groups, respectively
作用機序
Target of Action
3-Hydroxy-2-iodobenzoic acid is a derivative of 2-iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid (IBX), which are known to be nonmetallic green oxidants . These compounds can be regenerated from 2-iodobenzoic acid without requiring an external ligand except for water . The carboxy group adjacent to the iodine atom serves as an endogenous ligand . .
Mode of Action
Its parent compounds, iba and ibx, have been used as catalysts and reagents in various reactions . These include decarboxylative alkynylation , decarboxylative acylarylation , oxyalkenylation , oxyarylation , oxidative C–H arylation , C–H hydroxylation , C-H oxidation , ring-opening hydrazination , and asymmetric intramolecular α-cyclopropanation . It is plausible that this compound may exhibit similar reactivity, but this needs to be confirmed by experimental studies.
Biochemical Pathways
It is known that its parent compounds, iba and ibx, are involved in various reactions that affect different biochemical pathways . For instance, they participate in oxidative C–H arylation , which is a key step in many biosynthetic pathways
Result of Action
Its parent compounds, iba and ibx, are known to act as oxidants . They are involved in various reactions, such as oxidative C–H arylation , which can lead to the formation of new carbon-carbon bonds
Action Environment
The action of this compound is likely to be influenced by environmental factors, given that its parent compounds, IBA and IBX, are known to be nonmetallic green oxidants . They can be regenerated from 2-iodobenzoic acid without requiring an external ligand except for water . This suggests that the presence of water and the pH of the environment could potentially influence the action, efficacy, and stability of this compound.
準備方法
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-iodobenzoic acid can be synthesized through several methods. One common approach involves the iodination of salicylic acid (2-hydroxybenzoic acid) using iodine and an oxidizing agent such as potassium iodate. The reaction typically occurs in an acidic medium, such as acetic acid, at elevated temperatures.
Another method involves the direct iodination of 3-hydroxybenzoic acid using iodine and a suitable oxidizing agent. This reaction can be carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial settings to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
3-Hydroxy-2-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-iodo-3-benzoquinone.
Reduction: The iodine atom can be reduced to form 3-hydroxybenzoic acid.
Substitution: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol or water.
Major Products Formed
Oxidation: 2-Iodo-3-benzoquinone
Reduction: 3-Hydroxybenzoic acid
Substitution: Various derivatives depending on the nucleophile used
科学的研究の応用
3-Hydroxy-2-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving iodine-containing compounds.
Industry: The compound is used in the synthesis of dyes and pigments, as well as in the production of specialty chemicals.
類似化合物との比較
3-Hydroxy-2-iodobenzoic acid can be compared with other iodinated benzoic acids, such as:
2-Iodobenzoic acid: Lacks the hydroxyl group at position 3, resulting in different chemical reactivity and biological activity.
4-Iodobenzoic acid: The iodine atom is positioned at the para position relative to the carboxyl group, leading to different steric and electronic effects.
2-Iodoxybenzoic acid (IBX): A hypervalent iodine compound used as an oxidizing agent in organic synthesis.
The presence of both hydroxyl and iodine groups in this compound makes it unique, as it combines the reactivity of both functional groups, allowing for diverse chemical transformations and applications.
特性
IUPAC Name |
3-hydroxy-2-iodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPLPINFTMFQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


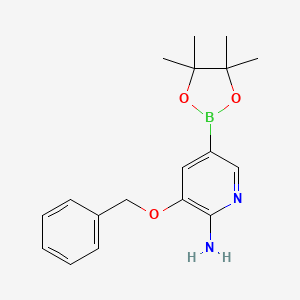
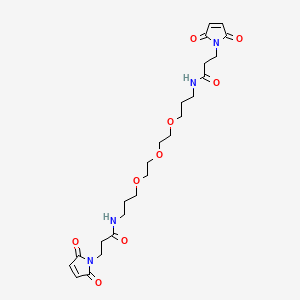
![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B3153338.png)


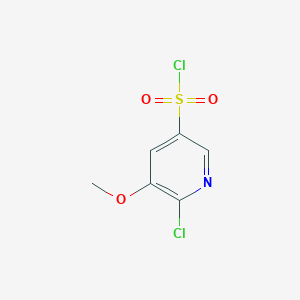


![(2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B3153388.png)
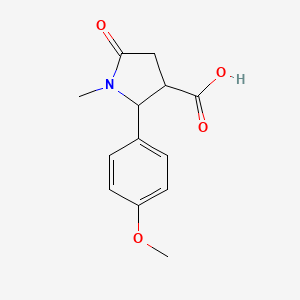
![ethyl N-[3-(4-chloroanilino)-2-cyanoacryloyl]carbamate](/img/structure/B3153416.png)
